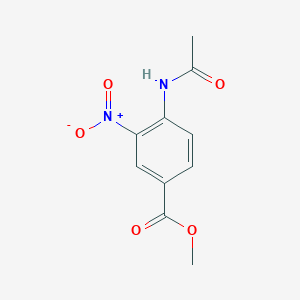
Methyl 4-(acetylamino)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(acetylamino)-3-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has various applications in the field of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(acetylamino)-3-nitrobenzoate has various applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It is also used as a starting material in the synthesis of other chemical compounds. In addition, Methyl 4-(acetylamino)-3-nitrobenzoate is used as a fluorescent probe to detect the presence of proteins and enzymes.
Wirkmechanismus
The mechanism of action of Methyl 4-(acetylamino)-3-nitrobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the biosynthesis of prostaglandins, Methyl 4-(acetylamino)-3-nitrobenzoate may have anti-inflammatory and analgesic effects.
Biochemische Und Physiologische Effekte
Methyl 4-(acetylamino)-3-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to inhibit the growth of certain cancer cells and to have antifungal activity. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 4-(acetylamino)-3-nitrobenzoate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-(acetylamino)-3-nitrobenzoate is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. In addition, it has been shown to have various biochemical and physiological effects, making it a useful tool in scientific research.
However, there are also some limitations associated with the use of Methyl 4-(acetylamino)-3-nitrobenzoate. It is a toxic compound and should be handled with care. In addition, its mechanism of action is not well understood, and further research is needed to fully understand its effects.
Zukünftige Richtungen
There are many future directions for the use of Methyl 4-(acetylamino)-3-nitrobenzoate in scientific research. One area of interest is the development of new synthetic methods for the preparation of Methyl 4-(acetylamino)-3-nitrobenzoate and its derivatives. Another area of interest is the investigation of its mechanism of action and its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions.
Conclusion:
In conclusion, Methyl 4-(acetylamino)-3-nitrobenzoate is a versatile chemical compound that has various applications in scientific research. It is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. It has been shown to have anti-inflammatory and analgesic effects, as well as antifungal and anticancer activity. However, further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent.
Eigenschaften
CAS-Nummer |
6313-39-9 |
|---|---|
Produktname |
Methyl 4-(acetylamino)-3-nitrobenzoate |
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
methyl 4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-4-3-7(10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,13) |
InChI-Schlüssel |
LOLJRBYFAVSFOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Andere CAS-Nummern |
6313-39-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
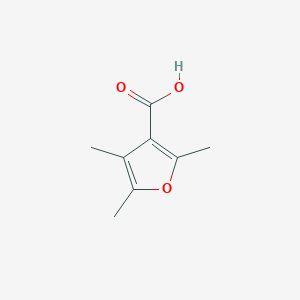
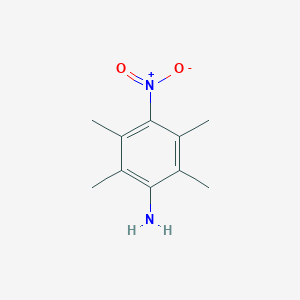


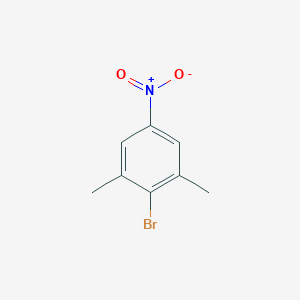

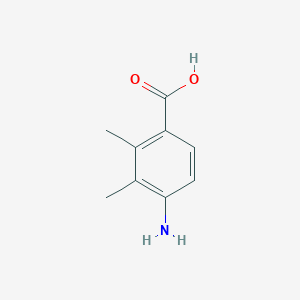
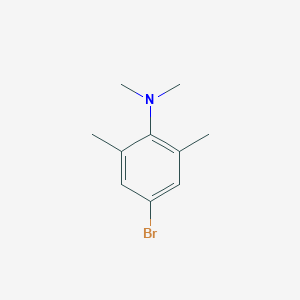
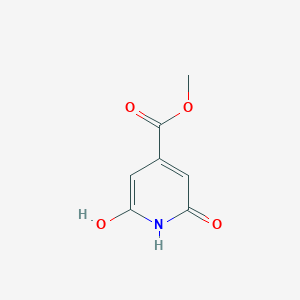
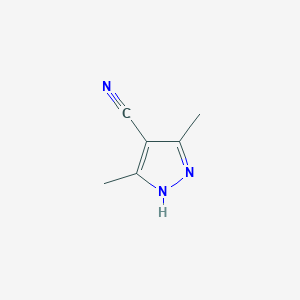
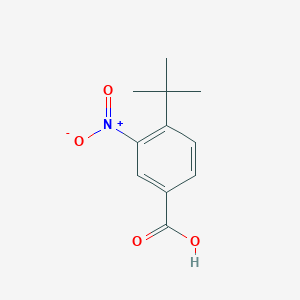

![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)